N'-benzyl-N-[2-(furan-2-yl)-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]ethanediamide
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Description
N'-benzyl-N-[2-(furan-2-yl)-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]ethanediamide is a useful research compound. Its molecular formula is C24H25N3O3 and its molecular weight is 403.482. The purity is usually 95%.
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Mechanism of Action
Target of Action
The compound, also known as N1-benzyl-N2-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)oxalamide, is a complex molecule that may interact with multiple targets. Compounds with similar structures, such as 1,2,3,4-tetrahydroisoquinolines (thiq), have been shown to exert diverse biological activities against various infective pathogens and neurodegenerative disorders .
Mode of Action
It’s known that the compound can interact with its targets via the azomethine nitrogen and deprotonated enolized carbonyl oxygen . The compound’s interaction with its targets could lead to changes in the target’s function, which could result in a therapeutic effect .
Biochemical Pathways
Compounds with similar structures have been shown to interact with various biomolecules like proteins and amino acids . This interaction could potentially affect multiple biochemical pathways, leading to downstream effects.
Result of Action
Compounds with similar structures have been shown to exhibit potent antibacterial, antifungal, anticancer, and diuretic activities . These effects could be the result of the compound’s interaction with its targets and the subsequent changes in cellular function.
Properties
IUPAC Name |
N-benzyl-N'-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-(furan-2-yl)ethyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O3/c28-23(25-15-18-7-2-1-3-8-18)24(29)26-16-21(22-11-6-14-30-22)27-13-12-19-9-4-5-10-20(19)17-27/h1-11,14,21H,12-13,15-17H2,(H,25,28)(H,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFTFNCGMQACJBG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C(CNC(=O)C(=O)NCC3=CC=CC=C3)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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